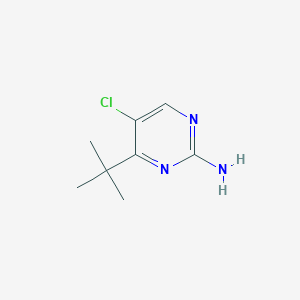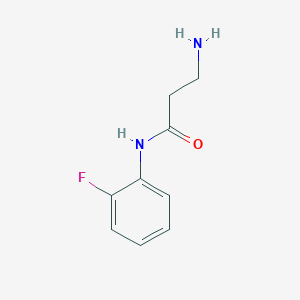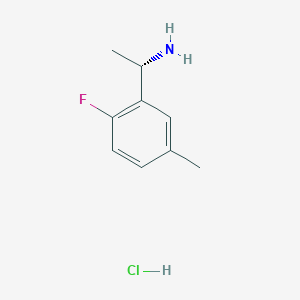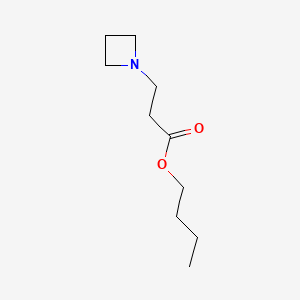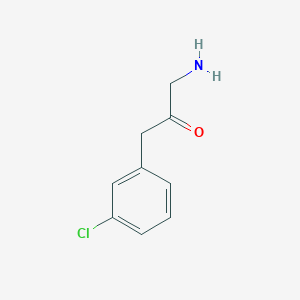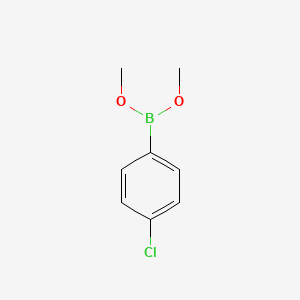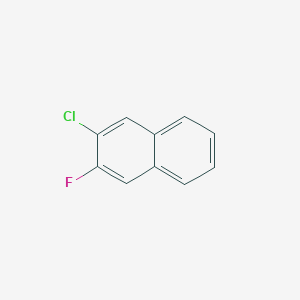
2-Chloro-3-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF It is a derivative of naphthalene, where two hydrogen atoms are substituted by chlorine and fluorine atoms at the 2nd and 3rd positions, respectively
Métodos De Preparación
The synthesis of 2-Chloro-3-fluoronaphthalene can be achieved through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, 2-fluoronaphthalene can be synthesized by reacting 2-naphthol with para-toluene sulfochloride, followed by a reaction with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper . The resulting 2-fluoronaphthalene can then be chlorinated to obtain this compound.
Industrial production methods often involve similar halogenation reactions but are optimized for large-scale synthesis. These methods typically use readily available starting materials and aim to maximize yield and purity while minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
2-Chloro-3-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that it can undergo such reactions under appropriate conditions, similar to other naphthalene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology and Medicine: Naphthalene derivatives, including this compound, are studied for their potential biological activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoronaphthalene in chemical reactions typically involves the activation of the aromatic ring through the electron-withdrawing effects of the chlorine and fluorine atoms. This activation facilitates nucleophilic substitution reactions by stabilizing the transition state and intermediate species. In coupling reactions, the compound acts as an electrophile, participating in the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparación Con Compuestos Similares
2-Chloro-3-fluoronaphthalene can be compared with other halogenated naphthalene derivatives, such as:
2-Chloronaphthalene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoronaphthalene: Lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo.
1-Chloronaphthalene: The chlorine atom is positioned differently, leading to different chemical properties and reactivity patterns.
The presence of both chlorine and fluorine atoms in this compound makes it unique, as it combines the reactivity patterns of both halogens, allowing for a broader range of chemical transformations.
Propiedades
Fórmula molecular |
C10H6ClF |
|---|---|
Peso molecular |
180.60 g/mol |
Nombre IUPAC |
2-chloro-3-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H |
Clave InChI |
SQFAQAOTBQMXEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


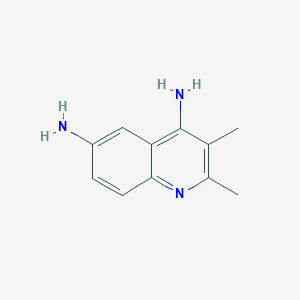
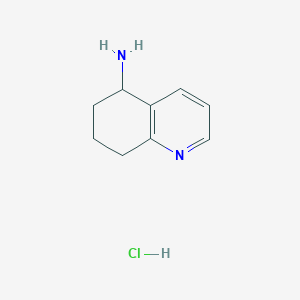
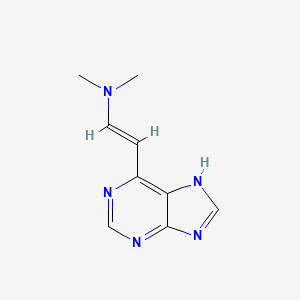
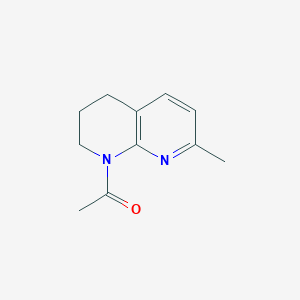
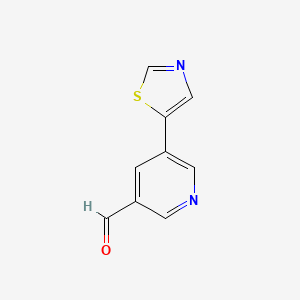
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
